molecular formula C15H14O7 B12736906 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione CAS No. 96888-56-1

2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione

Cat. No.: B12736906
CAS No.: 96888-56-1
M. Wt: 306.27 g/mol
InChI Key: OAMJXSHXHCIEEI-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Functional Group Introduction: Introduction of hydroxyl and methoxy groups through electrophilic aromatic substitution reactions.

    Side Chain Modification: Introduction of the 2-oxopropyl group via Friedel-Crafts acylation.

    Oxidation: Oxidation of the naphthalene ring to form the quinone structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction may produce hydroquinones.

Scientific Research Applications

Chemistry

In chemistry, 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

Biologically, naphthoquinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.

Medicine

In medicine, derivatives of naphthoquinones are explored for their therapeutic potential, including anti-inflammatory and anticancer effects.

Industry

Industrially, naphthoquinones are used in dyes, pigments, and as intermediates in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Redox Cycling: Generating reactive oxygen species that can damage cellular components.

    Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.

    Signal Transduction: Modulating signaling pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.

    6,8-Dimethoxy-1,4-naphthoquinone: Studied for its anticancer activity.

    3-(2-Oxopropyl)-1,4-naphthoquinone: Investigated for its role in redox biology.

Uniqueness

2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other naphthoquinones.

Properties

CAS No.

96888-56-1

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

IUPAC Name

4,5-dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)naphthalene-1,2-dione

InChI

InChI=1S/C15H14O7/c1-6(16)4-7-12(17)11-10(15(20)13(7)18)8(21-2)5-9(22-3)14(11)19/h5,17,19H,4H2,1-3H3

InChI Key

OAMJXSHXHCIEEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C2=C(C(=CC(=C2O)OC)OC)C(=O)C1=O)O

Origin of Product

United States

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